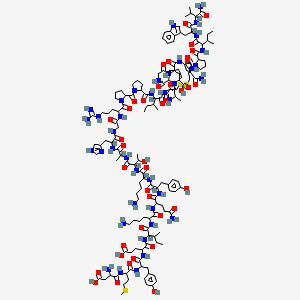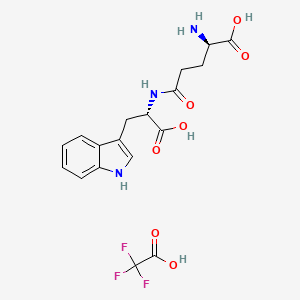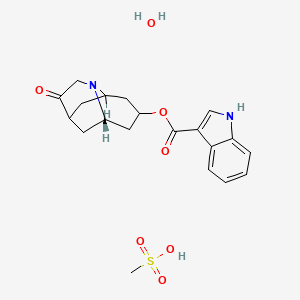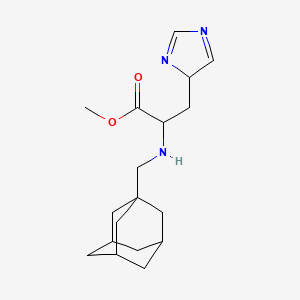![molecular formula C18H24Cl2N4OS B10752587 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de YM 298198 dihidrocloruro implica múltiples pasos, comenzando con la preparación del núcleo de tiazolo[3,2-a]bencimidazol. Este núcleo se funcionaliza luego con un grupo amino y un grupo ciclohexilo. El paso final implica la formación de la sal de dihidrocloruro para mejorar la solubilidad y estabilidad del compuesto .
Métodos de producción industrial
La producción industrial de YM 298198 dihidrocloruro generalmente sigue la misma ruta sintética que la síntesis de laboratorio, pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen el uso de reactivos de alta pureza, temperaturas de reacción controladas y métodos de purificación eficientes como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
YM 298198 dihidrocloruro se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos amino y ciclohexilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo. Las condiciones de reacción generalmente implican el uso de una base como hidróxido de sodio o carbonato de potasio.
Reacciones de oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reacciones de reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio o hidruro de aluminio y litio
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados o acilatos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en el compuesto .
Aplicaciones Científicas De Investigación
YM 298198 dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Neurociencia: Se utiliza para estudiar el papel de mGluR1 en la transmisión sináptica y la plasticidad. .
Farmacología: El compuesto se utiliza para investigar las propiedades farmacológicas de los antagonistas de mGluR1 y sus posibles aplicaciones terapéuticas en trastornos neurológicos
Desarrollo de fármacos: YM 298198 dihidrocloruro sirve como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a mGluR1
Mecanismo De Acción
YM 298198 dihidrocloruro ejerce sus efectos al unirse al receptor mGluR1 e inhibir su activación. Este antagonismo no competitivo evita que el receptor responda a su ligando natural, el glutamato, lo que modula la transmisión sináptica y reduce la señalización excitatoria en el cerebro . La alta afinidad del compuesto por mGluR1 garantiza su eficacia a bajas concentraciones, lo que lo convierte en una herramienta potente para estudiar las vías de señalización del glutamato .
Comparación Con Compuestos Similares
YM 298198 dihidrocloruro es único en su alta selectividad y potencia como antagonista de mGluR1. Los compuestos similares incluyen:
JNJ16259685: Otro antagonista no competitivo de mGluR1 con potencia similar pero estructura química diferente.
Azasetron clorhidrato: Un antagonista selectivo para los receptores de serotonina, que también muestra cierta actividad en mGluR1.
CMPD101 clorhidrato: Un compuesto con propiedades farmacológicas similares pero menor selectividad para mGluR1.
Estos compuestos resaltan la singularidad de YM 298198 dihidrocloruro en términos de su selectividad y potencia para mGluR1 .
Propiedades
Fórmula molecular |
C18H24Cl2N4OS |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4OS.2ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;;/h8-10,13H,3-7,19H2,1-2H3;2*1H |
Clave InChI |
GWKQDDRYXNQZGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)



![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
